

Comparative Analysis of NF157 Cross-Reactivity with P2 Receptors

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Compound of Interest

Compound Name: NF157
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A Comprehensive Guide for Researchers and Drug Development Professionals

This guide provides a detailed comparison of the cross-reactivity profile of **NF157** with a range of P2 purinergic receptors. **NF157** is a potent and selective antagonist of the P2Y11 receptor, a G-protein coupled receptor (GPCR) involved in diverse physiological processes, including immune responses and inflammation.[1] Understanding its selectivity is crucial for its application as a research tool and for potential therapeutic development. This document summarizes key quantitative data, details experimental methodologies, and provides visual representations of relevant signaling pathways and experimental workflows.

Data Presentation: Quantitative Cross-Reactivity Profile of NF157

The following table summarizes the inhibitory activity of **NF157** against various P2 receptor subtypes. The data, presented as IC50 (half-maximal inhibitory concentration) and Ki (inhibitory constant) values, have been compiled from multiple studies to provide a comprehensive overview of **NF157**'s selectivity.

Receptor Subtype	Ligand/Agonist	IC50	Ki	Selectivity over P2Y11 (fold)	Reference
P2Y11	ATP	463 nM	44.3 nM	1	[1]
P2Y1	ADP	1811 μ M	187 μ M	>4000	[1]
P2Y2	ATP/UTP	170 μ M	28.9 μ M	>650	[1]
P2Y4	UTP	> 1 μ M	-	>2160	[2]
P2Y6	UDP	> 1 μ M	-	>2160	[2]
P2Y12	ADP	> 1 μ M	-	>2160	[2]
P2Y13	ADP	> 1 μ M	-	>2160	[2]
P2Y14	UDP-glucose	> 1 μ M	-	>2160	[2][3]
P2X1	ATP	-	-	No selectivity	
P2X2	ATP	-	-	3-fold	[1]
P2X3	ATP	-	-	8-fold	[1]
P2X4	ATP	-	-	>22-fold	[1]
P2X7	ATP	-	-	>67-fold	[1]

Note: A higher IC50 or Ki value indicates lower antagonist potency. The selectivity fold is calculated based on the ratio of Ki values (or IC50 values where Ki is unavailable) relative to P2Y11. For receptors where only a lack of activity at a certain concentration was reported, a ">" symbol is used.

Experimental Protocols

The determination of **NF157**'s cross-reactivity profile typically involves cell-based functional assays that measure the downstream signaling events following P2 receptor activation. As the P2Y11 receptor is coupled to both Gq and Gs proteins, the primary assays utilized are intracellular calcium mobilization (for Gq-coupled receptors) and cyclic AMP (cAMP) accumulation (for Gs-coupled receptors).[4]

Intracellular Calcium Mobilization Assay

This assay is used to assess the antagonist activity of **NF157** on Gq-coupled P2Y receptors (P2Y1, P2Y2, P2Y4, P2Y6, and the Gq-coupled component of P2Y11).

Objective: To measure the ability of **NF157** to inhibit agonist-induced increases in intracellular calcium concentration.

Materials:

- Cell Lines: Human astrocytoma cells (e.g., 1321N1) or HEK293 cells stably expressing the human P2Y receptor of interest.[1]
- Calcium Indicator Dye: Fura-2 AM or Fluo-4 AM.[1][5]
- Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or a similar physiological buffer.
- Agonists: ATP, ADP, UTP, or UDP, depending on the receptor being tested.
- Antagonist: **NF157**.
- Instrumentation: Fluorescence plate reader with automated injection capabilities.[1][5]

Procedure:

- Cell Culture: Plate the cells in a 96-well, black-walled, clear-bottom plate and grow to 80-90% confluency.
- Dye Loading: Wash the cells with assay buffer and then incubate with the calcium indicator dye (e.g., 5 μ M Fluo-4 AM) in assay buffer for 60 minutes at 37°C.
- Antagonist Incubation: Wash the cells to remove excess dye and then incubate with varying concentrations of **NF157** for 15-30 minutes at 37°C.
- Signal Measurement: Place the plate in the fluorescence plate reader and measure the baseline fluorescence.

- **Agonist Stimulation:** Inject the appropriate agonist at a concentration known to elicit a submaximal response (e.g., EC80) and immediately begin kinetic fluorescence readings for 60-120 seconds.
- **Data Analysis:** The change in fluorescence upon agonist addition is indicative of the intracellular calcium concentration. The inhibitory effect of **NF157** is determined by comparing the response in the presence and absence of the antagonist. IC50 values are calculated by fitting the concentration-response data to a sigmoidal dose-response curve.

cAMP Accumulation Assay

This assay is employed to evaluate the antagonist effect of **NF157** on the Gs-coupled signaling pathway of the P2Y11 receptor.

Objective: To measure the ability of **NF157** to inhibit agonist-induced accumulation of intracellular cAMP.

Materials:

- **Cell Line:** CHO-K1 or HEK293 cells stably expressing the human P2Y11 receptor.[4]
- **cAMP Assay Kit:** A competitive immunoassay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
- **Stimulation Buffer:** HBSS or similar buffer containing a phosphodiesterase (PDE) inhibitor like IBMX (3-isobutyl-1-methylxanthine) to prevent cAMP degradation.
- **Agonist:** ATP or a stable analog.
- **Antagonist:** **NF157**.
- **Instrumentation:** Plate reader compatible with the chosen cAMP assay kit (e.g., for time-resolved fluorescence or luminescence).

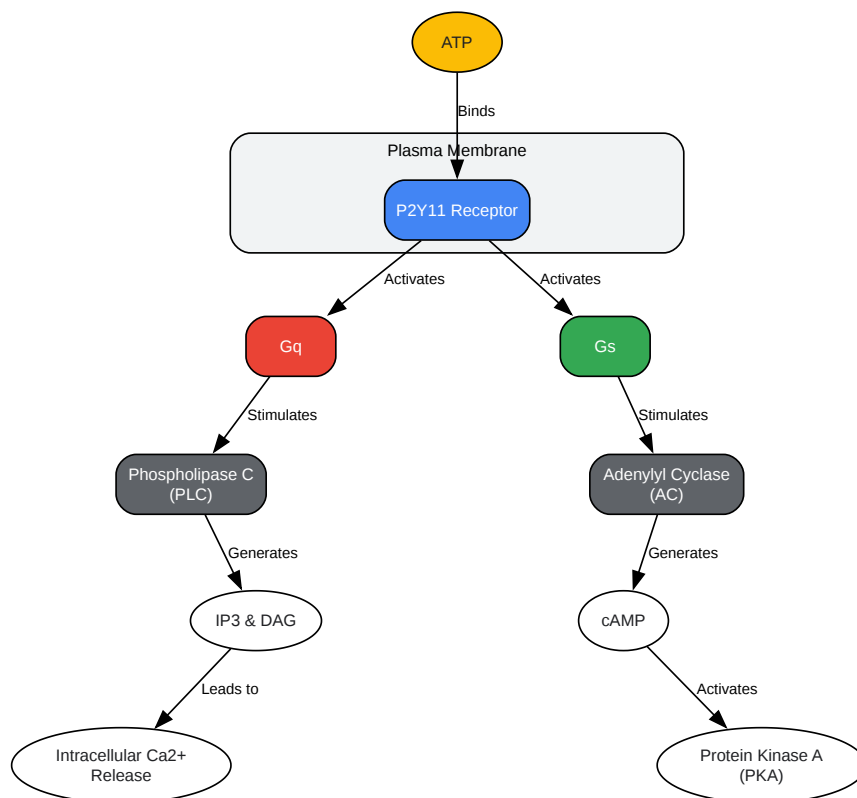
Procedure:

- **Cell Culture:** Plate the cells in a suitable multi-well plate and grow to the desired confluency.

- **Antagonist Pre-incubation:** Pre-incubate the cells with varying concentrations of **NF157** in stimulation buffer for 15-30 minutes at 37°C.
- **Agonist Stimulation:** Add the P2Y11 agonist and incubate for a specified time (e.g., 30 minutes) at 37°C to allow for cAMP production.
- **Cell Lysis and cAMP Detection:** Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen cAMP assay kit.
- **Data Analysis:** The amount of cAMP produced is inversely proportional to the signal in competitive immunoassays. The inhibitory effect of **NF157** is determined by comparing the cAMP levels in the presence and absence of the antagonist. IC50 values are calculated from the concentration-response curves.

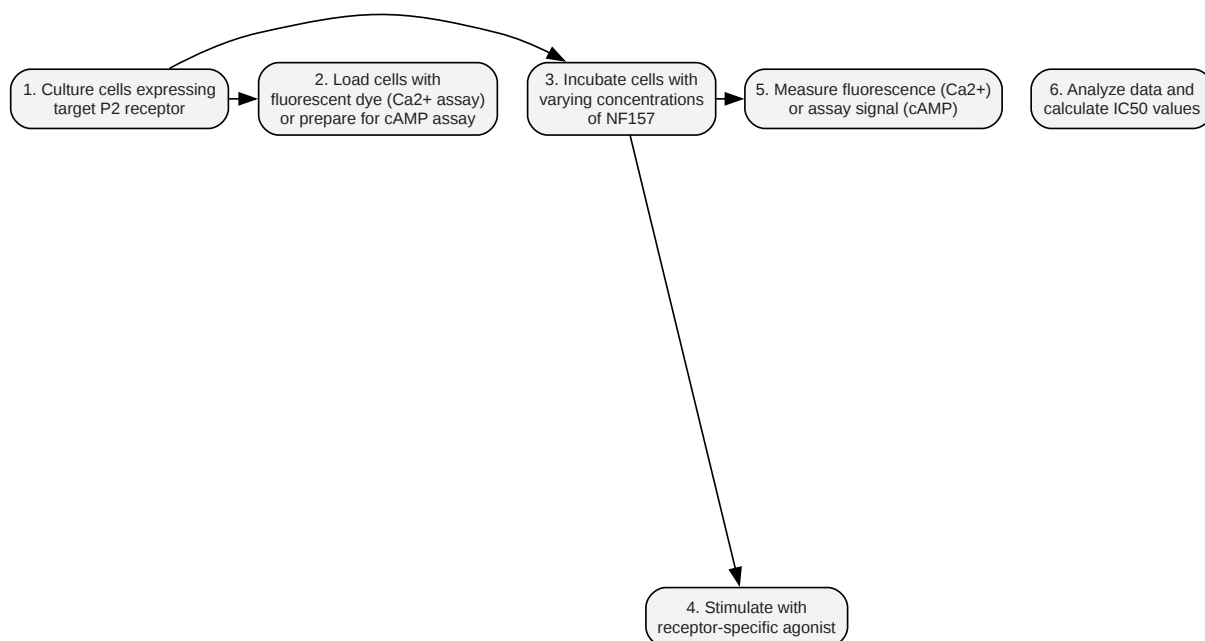
Mandatory Visualization

Below are diagrams illustrating key signaling pathways and a generalized experimental workflow for determining the cross-reactivity of **NF157**.



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Caption: P2Y11 Receptor Signaling Pathway.



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Caption: Experimental Workflow for **NF157** Cross-Reactivity Profiling.

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